molecular formula C13H15NO2S2 B4870645 PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE

PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE

Cat. No.: B4870645
M. Wt: 281.4 g/mol
InChI Key: JIHJSIDNLZNESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE typically involves the reaction of a phenyl-substituted amine with a thienyl-substituted ethyl halide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The general reaction scheme is as follows:

    Starting Materials: Phenylamine, 2-thienyl ethyl halide, and methanesulfonyl chloride.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The phenylamine is first reacted with methanesulfonyl chloride to form the intermediate methanesulfonamide. This intermediate is then reacted with the 2-thienyl ethyl halide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for new antibiotic development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It acts as an inhibitor of enzymes such as carbonic anhydrase by binding to the active site and preventing substrate access.

    Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethanesulfonamide: Lacks the thienyl group, making it less versatile in certain reactions.

    N-(2-Thienyl)ethanesulfonamide: Lacks the phenyl group, affecting its binding affinity to certain enzymes.

    N-Phenyl-N-(2-thienyl)ethanesulfonamide: Similar structure but different substitution pattern, leading to varied reactivity and applications.

Uniqueness

PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(1-thiophen-2-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-11(13-8-5-9-17-13)14-18(15,16)10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJSIDNLZNESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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